4'-Hydroxy Aceclofenac

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO5/c17-11-6-10(20)7-12(18)16(11)19-13-4-2-1-3-9(13)5-15(23)24-8-14(21)22/h1-4,6-7,19-20H,5,8H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDFYMBLEDMWOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431711 |

Source

|

| Record name | 4'-Hydroxy Aceclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229308-90-1 |

Source

|

| Record name | 4'-Hydroxy Aceclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Hydroxy Aceclofenac

<

Introduction: The Significance of a Major Metabolite

Aceclofenac, a phenylacetic acid derivative, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) valued for its potent analgesic and anti-inflammatory properties in managing conditions like rheumatoid arthritis and osteoarthritis.[1][2][3][4] Its therapeutic efficacy and safety profile are not solely dictated by the parent compound but are significantly influenced by its metabolic fate. In humans, aceclofenac is extensively metabolized, with 4'-Hydroxy Aceclofenac emerging as the principal metabolite.[3][5][6] Understanding the fundamental properties of this key metabolite is paramount for a comprehensive grasp of aceclofenac's overall pharmacology, toxicology, and clinical performance.

This guide provides a detailed technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical identity, metabolic generation, pharmacological activities, and the analytical methodologies required for its precise quantification, offering a consolidated resource for advanced research and development.

Section 1: Core Chemical and Physical Properties

A precise understanding of a molecule's identity is the foundation of all further investigation. This compound, as its name suggests, is a hydroxylated form of the parent drug, aceclofenac.

Chemical Identity: The systematic IUPAC name for this compound is 2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid.[6] It is also referred to by the synonym 2-[(2,6-Dichloro-4-hydroxyphenyl)amino]benzeneacetic Acid Carboxymethyl Ester.[7][8]

The introduction of a hydroxyl group onto the dichlorophenyl ring differentiates it from aceclofenac, altering its physicochemical properties, including polarity and potential for further metabolism.

Quantitative Data Summary: The core properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 229308-90-1 | [8][9] |

| Molecular Formula | C₁₆H₁₃Cl₂NO₅ | [7][9] |

| Molecular Weight | 370.18 g/mol | [7][9] |

| Monoisotopic Mass | 369.0170779 Da | [10] |

| Appearance | White to off-white crystalline powder (similar to parent) | [1] |

| Solubility | Poor aqueous solubility (inferred from parent drug, BCS Class II) | [1][3] |

Section 2: Metabolic Pathway and Pharmacokinetics

The formation of this compound is a critical step in the in-vivo disposition of aceclofenac. This biotransformation is primarily a Phase I metabolic reaction mediated by the cytochrome P450 enzyme system.

Metabolic Formation: In humans, aceclofenac undergoes hydroxylation to form this compound.[5] This reaction is specifically catalyzed by the CYP2C9 enzyme.[11][12][13] This is a major pathway, distinguishing human metabolism from that of some preclinical species like rats, where hydrolysis to diclofenac is more prominent.[5] The stability of aceclofenac's ester bond towards human hepatic esterases allows for hydroxylation to be the predominant metabolic route, making this compound the major metabolite found in human hepatocytes and urine.[5]

This compound is not metabolically inert; it can be further hydrolyzed, also by CYP2C9, to form 4'-hydroxydiclofenac.[12][13]

Pharmacokinetic Insights: Pharmacokinetic modeling in healthy volunteers has shown that this compound is formed and subsequently eliminated.[11] Studies indicate the metabolism rate constant for this compound is significantly greater than that for diclofenac, suggesting it is a transient metabolite.[12][13]

Section 3: Pharmacological and Toxicological Profile

A common question in drug development is whether metabolites are active, inactive, or toxic. For this compound, research has demonstrated that it is not merely an inactive byproduct but possesses its own distinct and therapeutically relevant pharmacological activities.

Anti-inflammatory and Chondroprotective Effects: While aceclofenac itself is a potent inhibitor of cyclooxygenase (COX) enzymes, its major metabolite, this compound, contributes significantly to the drug's overall therapeutic effect, particularly in arthritic conditions.[4][14]

-

Suppression of Matrix Metalloproteinases (MMPs): Studies have shown that this compound down-regulates the production of pro-matrix metalloproteinase-1 (proMMP-1) and pro-matrix metalloproteinase-3 (proMMP-3).[15][][17] These enzymes are responsible for the degradation of cartilage. By inhibiting their production in synovial cells, the metabolite may directly contribute to the cartilage-protective (chondroprotective) effects of aceclofenac treatment.[15][18]

-

Preservation of Cartilage Components: The metabolite has been found to interfere with the release of sulfated-glycosaminoglycans (proteoglycans) from chondrocytes, further preserving the structural integrity of cartilage.[15][18]

-

Inhibition of Pro-inflammatory Mediators: this compound can suppress the production of key inflammatory molecules like interleukin-1beta (IL-1β).[18]

Interestingly, the parent drug aceclofenac and other metabolites like diclofenac did not show these pronounced effects on MMPs and proteoglycan release, highlighting the unique and crucial role of this compound.[15]

Section 4: Analytical Methodologies

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The standard approach involves high-performance liquid chromatography (HPLC) coupled with a sensitive detection method.

Workflow for Quantification in Plasma: A robust and validated bioanalytical method is critical. The following workflow outlines a typical procedure for the simultaneous determination of aceclofenac and its metabolites in plasma.

Protocol: HPLC-MS/MS Determination

This protocol is based on established methods for the simultaneous quantification of aceclofenac and its metabolites.[19]

1. Objective: To quantify the concentration of this compound in rat plasma.

2. Materials:

-

Reference standards: this compound, Aceclofenac, Diclofenac, 4'-Hydroxydiclofenac

-

Internal Standard (IS): Flufenamic acid

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure)

-

Rat plasma (or other biological matrix)

3. Instrumentation:

-

HPLC system with a triple-quadrupole mass spectrometer (LC-MS/MS)

-

Reversed-phase C18 column (e.g., 4.6 mm x 25 cm)

-

Electrospray Ionization (ESI) source

4. Procedure:

-

Standard Preparation: Prepare stock solutions of all analytes and the IS in a suitable organic solvent (e.g., acetonitrile). Create a series of calibration standards and quality control (QC) samples by spiking the appropriate amounts into blank plasma.

-

Sample Preparation (Self-Validating Step):

-

To 100 µL of plasma sample (unknown, calibrator, or QC), add the internal standard solution. Causality: The IS is added early to account for variability during sample processing and injection.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute. Causality: Acetonitrile efficiently denatures and precipitates proteins which would otherwise clog the HPLC column.

-

Centrifuge at high speed (e.g., 13,000 rpm for 10 min) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in water (e.g., 90:10 v/v).[19] Causality: The high organic content ensures elution of the hydrophobic analytes, while the formic acid aids in protonation for positive ion ESI and improves peak shape.

-

Flow Rate: 0.3 mL/min.[19]

-

Column Temperature: Ambient or controlled (e.g., 40°C).

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection Mode: Selective Reaction Monitoring (SRM). Monitor specific precursor-to-product ion transitions for each analyte and the IS to ensure selectivity and sensitivity.

-

-

System Suitability: Before running the sample batch, inject a standard solution multiple times. The relative standard deviation (RSD) of the peak areas and retention times should be within acceptable limits (e.g., <5%) to confirm system performance.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the curve.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is far more than a simple byproduct of drug metabolism. It is the major metabolite of aceclofenac in humans, formed via CYP2C9-mediated hydroxylation.[5][11] Crucially, it is pharmacologically active, exhibiting unique chondroprotective effects by down-regulating cartilage-degrading enzymes, an action not prominently seen with the parent drug.[15][17] This intrinsic activity likely contributes significantly to the overall therapeutic efficacy of aceclofenac, especially in the long-term management of osteoarthritis. A thorough understanding of its properties, metabolic pathway, and distinct pharmacological profile, supported by robust analytical methods, is indispensable for any researcher or drug developer working with aceclofenac or related NSAIDs.

References

-

4′-Hydroxy aceclofenac | CAS 229308-90-1 | SCBT. Santa Cruz Biotechnology.

-

Bort, R., et al. (1996). Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human. Drug Metabolism and Disposition.

-

Aceclofenac 89796-99-6 wiki. Guidechem.

-

This compound | CAS No- 220308-90-1. GLP Pharma Standards.

-

This compound - CAS - 229308-90-1. Axios Research.

-

Kang, W., et al. (2016). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Drug Metabolism and Pharmacokinetics.

-

Lee, J., et al. (2016). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Pharmacotherapy: The Journal of Human Pharmacology & Drug Therapy.

-

Lee, J., et al. (2016). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. PubMed.

-

229308-90-1(this compound) Product Description. ChemicalBook.

-

This compound. PubChem.

-

This compound (C16H13Cl2NO5). PubChemLite.

-

Buy this compound | 229308-90-1. Smolecule.

-

Yamazaki, R., et al. (2000). This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes. European Journal of Pharmacology.

-

Kim, E., et al. (2012). Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS. Journal of Separation Science.

-

CAS 229308-90-1 4-Hydroxy Aceclofenac. BOC Sciences.

-

This compound | 229308-90-1. Biosynth.

-

This compound | CAS 229308-90-1. Veeprho.

-

Yamazaki, R., et al. (2000). A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells. Inflammation Research.

-

Patel, D., et al. (2006). Reverse Phase HPLC Method for Determination of Aceclofenac and Paracetamol in Tablet. Indian Journal of Pharmaceutical Sciences.

-

Aceclofenac. Wikipedia.

-

Brogden, R. N. (2021). A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders. Clinical Drug Investigation.

Sources

- 1. guidechem.com [guidechem.com]

- 2. veeprho.com [veeprho.com]

- 3. Aceclofenac - Wikipedia [en.wikipedia.org]

- 4. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C16H13Cl2NO5 | CID 9842299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 229308-90-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound - CAS - 229308-90-1 | Axios Research [axios-research.com]

- 10. PubChemLite - this compound (C16H13Cl2NO5) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

- 13. Modeling of aceclofenac metabolism to major metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biosynth.com [biosynth.com]

- 15. This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Buy this compound | 229308-90-1 | > 95% [smolecule.com]

- 19. Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Chemical Architecture of 4'-Hydroxy Aceclofenac: A Technical Guide

Preamble: Contextualizing the Significance of a Primary Metabolite

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), Aceclofenac stands as a prominent therapeutic agent, valued for its potent analgesic and anti-inflammatory properties. However, the clinical efficacy and pharmacological profile of a parent drug are often intrinsically linked to the biotransformation it undergoes within the human body. This guide delves into the discovery and synthesis of 4'-Hydroxy Aceclofenac, the principal and pharmacologically significant metabolite of Aceclofenac. For researchers and professionals in drug development, a comprehensive understanding of this metabolite is not merely academic; it is fundamental to elucidating the parent drug's mechanism of action, improving its therapeutic index, and developing robust analytical methods for pharmacokinetic and pharmacodynamic studies. This document provides an in-depth exploration of the scientific journey from the initial identification of this compound to the nuanced strategies for its chemical synthesis, offering both foundational knowledge and actionable protocols.

Part 1: The Discovery - Unveiling a Key Player in Aceclofenac's Metabolism

The discovery of this compound was a direct outcome of extensive metabolic studies on Aceclofenac. Early investigations into the biotransformation of Aceclofenac in human systems revealed that the drug undergoes significant phase I metabolism. In vitro studies using human hepatocytes and liver microsomes, as well as in vivo studies in healthy volunteers, consistently identified this compound as the major metabolite.[1][2]

The metabolic pathway responsible for this transformation is the hydroxylation of the dichlorophenyl ring of the Aceclofenac molecule. This reaction is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP2C9 isoenzyme.[1] This enzymatic process introduces a hydroxyl group at the 4'-position of the dichlorophenyl moiety, leading to the formation of this compound.

The significance of this discovery extends beyond simple metabolic mapping. Subsequent pharmacological studies have demonstrated that this compound is not an inactive byproduct but possesses its own notable biological activity. Research has shown that this metabolite can down-regulate the production of pro-inflammatory mediators, suggesting it contributes significantly to the overall therapeutic effects attributed to Aceclofenac.[3] This realization underscored the critical need for pure, well-characterized this compound as a reference standard for further research and as a key analyte in clinical monitoring.

Metabolic Pathway Overview

The metabolic conversion of Aceclofenac to this compound is a crucial step in its mechanism of action and subsequent elimination. The following diagram illustrates this pivotal biotransformation.

Caption: Metabolic conversion of Aceclofenac.

Part 2: The Synthesis - A Strategic Approach to Chemical Elaboration

The chemical synthesis of this compound for its use as a reference standard and for further pharmacological investigation presents a unique set of challenges. A direct hydroxylation of Aceclofenac is often not feasible due to the lack of regioselectivity and the potential for side reactions. Therefore, a more strategic, multi-step synthesis is required, which typically involves the synthesis of a hydroxylated precursor, 4'-Hydroxydiclofenac, followed by an esterification step to introduce the acetoxyacetic acid side chain.

Synthesis of the Precursor: 4'-Hydroxydiclofenac

A robust and improved synthesis of 4'-Hydroxydiclofenac has been reported by Kim et al. (2010), which provides a reliable pathway to this key intermediate.[4] This method involves a multi-step process starting from more readily available precursors. The following is a detailed protocol based on this established methodology.

Experimental Protocol: Synthesis of 4'-Hydroxydiclofenac [4]

-

Step 1: Synthesis of 2-(2,6-dichloro-4-methoxyphenylamino)benzoic acid:

-

Combine 2-chlorobenzoic acid and 2,6-dichloro-4-methoxyaniline in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 150 °C) for a specified period (e.g., 20 hours).

-

After cooling, quench the reaction with water and acidify to precipitate the product.

-

Filter, wash, and dry the crude product. Purification can be achieved by recrystallization.

-

-

Step 2: Demethylation to 4'-Hydroxydiclofenac:

-

Dissolve the product from Step 1 in a suitable solvent like dichloromethane.

-

Add a demethylating agent, such as boron tribromide (BBr3), at a controlled temperature (e.g., room temperature).

-

Stir the reaction for a sufficient time (e.g., 1 hour) to ensure complete demethylation.

-

Carefully quench the reaction with water or methanol.

-

Extract the product into an organic solvent, wash, dry, and concentrate under reduced pressure to obtain crude 4'-Hydroxydiclofenac.

-

Purify the product using column chromatography or recrystallization to yield the pure intermediate.

-

Esterification to this compound

With the successful synthesis of 4'-Hydroxydiclofenac, the final step involves the esterification of its carboxylic acid group with a suitable haloacetic acid ester, followed by hydrolysis of the ester protecting group. This process is analogous to the well-established methods for the synthesis of Aceclofenac from Diclofenac.

Experimental Protocol: Synthesis of this compound

-

Step 1: Protection of the Phenolic Hydroxyl Group (Optional but Recommended):

-

To avoid side reactions at the phenolic hydroxyl group during esterification, it is advisable to protect it with a suitable protecting group (e.g., benzyl, silyl ether). This can be achieved using standard protection methodologies.

-

-

Step 2: Esterification with a Tert-butyl Haloacetate:

-

Dissolve the (protected) 4'-Hydroxydiclofenac in a suitable aprotic solvent (e.g., tetrahydrofuran, acetone).

-

Add a base (e.g., triethylamine, diisopropylethylamine) to form the carboxylate salt in situ.

-

Add tert-butyl bromoacetate and stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by washing with water and brine, drying the organic layer, and concentrating to obtain the crude tert-butyl ester intermediate.

-

-

Step 3: Deprotection to Yield this compound:

-

If a protecting group was used for the phenolic hydroxyl, remove it using the appropriate deprotection conditions.

-

Dissolve the tert-butyl ester intermediate in a suitable acidic medium, such as a mixture of trifluoroacetic acid and dichloromethane, or formic acid.

-

Stir the reaction at room temperature for a specified period to effect the cleavage of the tert-butyl group.

-

Remove the solvent and excess acid under reduced pressure.

-

Precipitate the final product, this compound, by adding water.

-

Filter the solid, wash thoroughly with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system to obtain high-purity this compound.

-

Synthetic Pathway Visualization

The following diagram outlines the key transformations in the synthesis of this compound.

Caption: A strategic multi-step synthesis of this compound.

Part 3: Analytical Characterization and Data

The unequivocal identification and purity assessment of synthesized this compound are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Parameter | Expected Data/Observation |

| High-Performance Liquid Chromatography (HPLC) | Purity | ≥98% |

| Mass Spectrometry (MS) | Molecular Ion Peak | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of 370.18 g/mol . |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Chemical Shifts and Integration | Characteristic peaks for aromatic protons, methylene protons of the acetoxyacetic acid side chain, and the phenolic hydroxyl proton. |

| Infrared (IR) Spectroscopy | Functional Group Vibrations | Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), N-H (amine), C=O (ester and carboxylic acid), and C-Cl bonds. |

| Melting Point | Physical Property | A sharp melting point range, indicative of high purity. |

Table 1: Analytical Characterization of this compound

Conclusion and Future Perspectives

The journey from the discovery of this compound as a key metabolite to the development of its sophisticated chemical synthesis highlights a critical aspect of modern drug development: the comprehensive characterization of not just the parent drug, but also its biologically active metabolites. The availability of pure this compound is indispensable for advancing our understanding of Aceclofenac's pharmacology, toxicology, and clinical performance. The synthetic protocols detailed in this guide provide a robust framework for researchers to produce this vital compound, thereby facilitating further investigations into its therapeutic potential and its role in personalized medicine, particularly in the context of CYP2C9 polymorphism. Future research may focus on developing more efficient and greener synthetic routes, as well as exploring the potential of this compound as a therapeutic agent in its own right.

References

-

Kim, S.-H., Kwon, J.-H., & Yoon, S.-H. (2010). An Improved Synthesis of 4'-Hydroxydiclofenac. Bulletin of the Korean Chemical Society, 31(10), 3007-3009. [Link]

-

Deb, S., et al. (2015). Ultrasound-Promoted Synthesis of Aceclofenac. Journal of Scientific & Industrial Research, 74, 582-583. [Link]

-

Kang, W., & Kim, E. (2008). Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 587-591. [Link]

-

Bort, R., et al. (1996). Metabolism of aceclofenac in humans. Drug Metabolism and Disposition, 24(8), 834-841. [Link]

-

Yamazaki, R., et al. (2000). This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes. European Journal of Pharmacology, 401(3), 429-436. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Kim, E., Ihm, C., & Kang, W. (2016). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Drug Metabolism and Pharmacokinetics, 31(6), 458-463. [Link]

-

Faigle, J. W., et al. (1988). A new metabolite of diclofenac sodium in human plasma. Xenobiotica, 18(10), 1191-1197. [Link]

-

Patra, S., et al. (2015). Ultrasound-Promoted Synthesis of Aceclofenac. Journal of Scientific & Industrial Research, 74, 582-583. [Link]

Sources

- 1. Modeling of aceclofenac metabolism to major metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Chondroprotective Virtuoso: Unraveling the Intricate Mechanism of Action of 4'-Hydroxy Aceclofenac

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 4'-Hydroxy Aceclofenac, the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac. Moving beyond the conventional understanding of NSAIDs as mere cyclooxygenase (COX) inhibitors, this document elucidates the nuanced and multifaceted pharmacological profile of this compound. We delve into its metabolic generation, its modest direct interaction with COX enzymes, and, most critically, its profound chondroprotective effects mediated through non-COX pathways. This guide will detail the molecular signaling cascades influenced by this compound, with a particular focus on its ability to down-regulate key matrix metalloproteinases (MMPs) and pro-inflammatory cytokines. Furthermore, we provide detailed experimental protocols and data to offer a comprehensive resource for researchers in rheumatology, pharmacology, and drug development.

Introduction: A Metabolite of Distinction

Aceclofenac, a widely prescribed NSAID for the management of pain and inflammation in rheumatic disorders, exerts a significant portion of its therapeutic effects through its biotransformation into active metabolites.[1] Among these, this compound emerges as the major metabolite in humans, formed predominantly through a hydroxylation reaction mediated by the cytochrome P450 enzyme, CYP2C9.[2] While the parent drug, Aceclofenac, and another key metabolite, diclofenac, are recognized for their potent inhibition of cyclooxygenase (COX) enzymes, the mechanism of this compound is more intricate and extends beyond simple prostaglandin synthesis inhibition.[3][4] This guide will illuminate the unique chondroprotective properties of this compound, highlighting its potential as a disease-modifying agent in osteoarthritis and rheumatoid arthritis.

Metabolic Pathway and Pharmacokinetics

The biotransformation of Aceclofenac is a critical determinant of its pharmacological activity. In humans, Aceclofenac is extensively metabolized in the liver, with this compound being the primary circulating metabolite.[5]

Caption: Metabolic conversion of Aceclofenac in humans.

The plasma concentration of this compound often exceeds that of the parent compound, underscoring its potential contribution to the overall therapeutic effect. The pharmacokinetic profile of Aceclofenac and its metabolites has been well-characterized, with a plasma elimination half-life of approximately 4 hours for Aceclofenac.[5]

Interaction with the Cyclooxygenase Pathway: A Subtle Role

Contrary to the primary mechanism of most NSAIDs, this compound exhibits a weak direct inhibitory effect on both COX-1 and COX-2 enzymes in short-term in vitro assays.[3] This nuanced interaction is a key differentiator from its precursor and other related metabolites.

In Vitro COX Inhibition Profile

Studies utilizing human whole blood and monocyte assays have demonstrated that in short-term incubations, neither Aceclofenac nor this compound significantly affects COX-1 or COX-2 activity.[3] In contrast, diclofenac and 4'-hydroxydiclofenac are potent inhibitors of both isoforms.[3] However, in long-term in vitro assays, both Aceclofenac and this compound do lead to the suppression of both COX isoforms. This delayed inhibition is attributed to their gradual conversion to the more potent COX inhibitors, diclofenac and 4'-hydroxydiclofenac, respectively.[3]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| This compound | > 100 | 36 |

| Aceclofenac | > 100 | 0.77 |

| Diclofenac | 0.6 | 0.04 |

Table 1: Comparative COX Inhibitory Potency. Data compiled from in vitro human whole blood assays.[6]

The Core Mechanism: Chondroprotection via Non-COX Pathways

The most compelling aspect of this compound's mechanism of action lies in its ability to modulate cellular processes central to the pathogenesis of arthritic diseases, independent of significant direct COX inhibition. These chondroprotective effects are primarily observed in the context of synovial inflammation and cartilage degradation.

Down-regulation of Matrix Metalloproteinases (MMPs)

A hallmark of osteoarthritis and rheumatoid arthritis is the excessive degradation of the extracellular matrix (ECM) of cartilage, a process driven by MMPs. This compound has been shown to significantly down-regulate the production of two key collagenases: pro-matrix metalloproteinase-1 (proMMP-1/procollagenase-1) and pro-matrix metalloproteinase-3 (proMMP-3/prostromelysin-1).[2][7] This effect has been observed in both human rheumatoid synovial cells and rabbit articular chondrocytes stimulated with the pro-inflammatory cytokine interleukin-1 beta (IL-1β).[2][7] Importantly, this down-regulation occurs at the level of gene expression, as evidenced by a decrease in their respective mRNAs.[7]

Caption: Proposed mechanism of this compound in inhibiting MMP production.

While direct inhibition of the NF-κB signaling pathway by this compound has not been explicitly demonstrated in the reviewed literature, this pathway is a highly plausible target. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory and catabolic genes in arthritis, including MMP-1 and MMP-3.[8] The observed decrease in MMP mRNA levels strongly suggests an interference with upstream signaling cascades that regulate their transcription.

Modulation of Pro-inflammatory Cytokines and Mediators

In addition to its effects on MMPs, this compound also modulates the production of other key inflammatory mediators in chondrocytes. At a concentration of 30 µM, it has been shown to inhibit the production of nitric oxide (NO) stimulated by IL-1β or lipopolysaccharide (LPS).[6] Furthermore, it significantly decreases the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in a concentration-dependent manner (1 to 30 µM).[6] At the highest concentration tested (30 µM), a slight decrease in interleukin-8 (IL-8) production was also observed.[6]

Preservation of Cartilage Matrix Integrity

This compound has demonstrated a direct effect on preserving the structural components of the cartilage matrix. It has been shown to interfere with the release of sulfated-glycosaminoglycans (proteoglycans) from rabbit articular chondrocytes, suggesting a role in preventing the breakdown of this crucial ECM component.[7]

Anti-proliferative Effect on Synoviocytes

In the context of rheumatoid arthritis, the proliferation of synovial fibroblasts (synoviocytes) contributes to the formation of the invasive pannus that destroys cartilage. This compound has been found to suppress the proliferation of rabbit synoviocytes, indicating another facet of its disease-modifying potential.[7]

Experimental Protocols

To facilitate further research in this area, we provide an overview of the key experimental methodologies employed to elucidate the mechanism of action of this compound.

Chondrocyte and Synoviocyte Culture

-

Source: Human articular chondrocytes are typically isolated from cartilage obtained during joint replacement surgery. Synovial cells can be obtained from patients with rheumatoid arthritis.[2][9]

-

Isolation: Cartilage is minced and subjected to enzymatic digestion, commonly with collagenase.[9] Synovial tissue is also minced and digested to release synoviocytes.

-

Culture Conditions: Cells are cultured in a suitable medium, such as DMEM/F-12, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[9]

Assessment of MMP and Cytokine Production

-

Stimulation: Cultured chondrocytes or synoviocytes are typically stimulated with a pro-inflammatory agent, such as IL-1β (e.g., 1 ng/mL), to induce the expression of MMPs and cytokines.[2]

-

Treatment: Cells are co-incubated with various concentrations of this compound (e.g., 0.3-30 µM) for a specified period (e.g., 48 hours).[2]

-

Analysis:

-

Western Blotting: Cell culture supernatants or cell lysates are subjected to SDS-PAGE and transferred to a membrane. Specific antibodies are used to detect and quantify the protein levels of MMP-1, MMP-3, and other proteins of interest.[2]

-

Gelatin Zymography: This technique is used to detect the activity of gelatinases like MMP-2 and MMP-9.[2]

-

ELISA: Enzyme-Linked Immunosorbent Assays are used to quantify the concentration of cytokines (e.g., IL-6, IL-8) and prostaglandin E2 (PGE2) in the culture supernatants.[6]

-

Measurement of Sulfated-Glycosaminoglycans (sGAGs) Release

-

Principle: The release of sGAGs from the cartilage explants or chondrocyte cultures into the medium is quantified as an indicator of matrix degradation.

-

Method: A common method involves the use of a dye-binding assay, such as the 1,9-dimethylmethylene blue (DMMB) assay. The dye binds to sGAGs, and the resulting color change is measured spectrophotometrically.[10]

Synoviocyte Proliferation Assay

-

Principle: The effect of this compound on the proliferation of synoviocytes is assessed.

-

Method: Synoviocytes are seeded in multi-well plates and treated with different concentrations of the compound. Cell proliferation can be measured using various methods, such as the MTT assay, which measures mitochondrial activity as an indicator of cell viability and proliferation.[11]

Conclusion and Future Directions

The mechanism of action of this compound is multifaceted, extending beyond the classical COX-inhibitory profile of NSAIDs. Its primary therapeutic contribution in the context of arthritic diseases appears to stem from its potent chondroprotective effects. By down-regulating key matrix-degrading enzymes (MMP-1 and MMP-3), inhibiting the production of pro-inflammatory mediators (IL-6, NO), preserving the cartilage matrix, and suppressing synoviocyte proliferation, this compound demonstrates a profile consistent with a disease-modifying agent.

Future research should focus on definitively elucidating the upstream signaling pathways modulated by this compound. Investigating its direct effects on the NF-κB and AP-1 signaling cascades in chondrocytes and synoviocytes will be crucial to fully understand how it regulates the expression of MMPs and inflammatory cytokines. Such studies will not only provide a more complete picture of its mechanism of action but may also pave the way for the development of novel, targeted therapies for osteoarthritis and rheumatoid arthritis that prioritize cartilage preservation.

References

-

Akimoto, H., et al. (2000). This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes. European Journal of Pharmacology, 401(3), 429-436. [Link]

-

Yamazaki, R., et al. (2000). A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells. Inflammation Research, 49(3), 133-138. [Link]

-

Farndale, R. W., Buttle, D. J., & Barrett, A. J. (1986). Improved quantitation and discrimination of sulphated glycosaminoglycans by use of dimethylmethylene blue. Biochimica et Biophysica Acta (BBA) - General Subjects, 883(2), 173-177. [Link]

-

Hinz, B., et al. (2003). Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac. Clinical Pharmacology & Therapeutics, 74(3), 222-235. [Link]

-

Lee, S. H., et al. (2008). Bioequivalence and pharmacokinetic evaluation of two branded formulations of aceclofenac 100 mg: a single-dose, randomized, open-label, two-period crossover comparison in healthy Korean adult volunteers. Clinical Therapeutics, 30(4), 642-651. [Link]

-

Henrotin, Y. E., et al. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. Inflammation Research, 50(8), 391-399. [Link]

-

Blanco, F. J., et al. (2001). Aceclofenac increases the synthesis of interleukin 1 receptor antagonist and decreases the production of nitric oxide in human articular chondrocytes. The Journal of Rheumatology, 28(12), 2692-2699. [Link]

-

Legrand, E. (2004). Aceclofenac in the management of inflammatory pain. Expert Opinion on Pharmacotherapy, 5(6), 1347-1357. [Link]

-

Brogden, R. N., & Wiseman, L. R. (1996). Aceclofenac. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of rheumatic disorders and in other painful conditions. Drugs, 52(1), 113-124. [Link]

-

Dingle, J. T. (1999). The effects of NSAIDs on the matrix of human articular cartilages. Zeitschrift fur Rheumatologie, 58(3), 125-129. [Link]

- Hinz, B., & Brune, K. (2004). The pharmacological profile of aceclofenac.

-

Lemmel, E. M., et al. (2002). Aceclofenac in the treatment of rheumatoid arthritis: a double-blind, multicentre, controlled clinical trial. Rheumatology International, 21(6), 225-232. [Link]

-

Gonzalez, E., et al. (2021). A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders. Journal of Pain Research, 14, 3543–3556. [Link]

-

Das, S. K., & Ramakrishnan, S. (2013). A comparative study of the efficacy and safety of aceclofenac and diclofenac in the treatment of osteoarthritis. Indian Journal of Pharmacology, 45(4), 352–355. [Link]

-

Vincenti, M. P., & Brinckerhoff, C. E. (2002). Transcriptional regulation of collagenase (MMP-1, MMP-13) genes in arthritis: integration of complex signaling pathways for the recruitment of gene-specific transcription factors. Arthritis Research, 4(3), 157-164. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

-

Goldring, M. B. (2000). The role of the chondrocyte in osteoarthritis. Arthritis & Rheumatism, 43(9), 1916-1926. [Link]

Sources

- 1. Phillygenin inhibits inflammation in chondrocytes via the Nrf2/NF-κB axis and ameliorates osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. licorbio.com [licorbio.com]

- 6. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 9. Regulation of matrix metalloproteinase-3 gene expression in inflammation: A molecular study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]

- 11. Nuclear factor-kappaB p65 facilitates longitudinal bone growth by inducing growth plate chondrocyte proliferation and differentiation and by preventing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4'-Hydroxy Aceclofenac: Structure, Metabolism, and Analysis

Introduction

Aceclofenac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) valued for its potent analgesic and anti-inflammatory properties in the management of conditions such as osteoarthritis and rheumatoid arthritis.[1] The clinical efficacy and pharmacokinetic profile of a parent drug are intrinsically linked to its metabolism. In humans, Aceclofenac is primarily biotransformed into its major metabolite, 4'-Hydroxy Aceclofenac.[2][3] Understanding the chemical identity, metabolic pathway, and analytical quantification of this metabolite is paramount for comprehensive drug safety, efficacy, and pharmacokinetic modeling. This guide provides a detailed technical overview of this compound, synthesizing foundational chemical data with proven analytical methodologies.

Chemical Identity and Physicochemical Properties

The foundational step in studying any compound is establishing its precise chemical identity. This compound is structurally distinct from its parent compound, Aceclofenac, by the addition of a hydroxyl group on the 4-position of the dichlorophenyl ring.

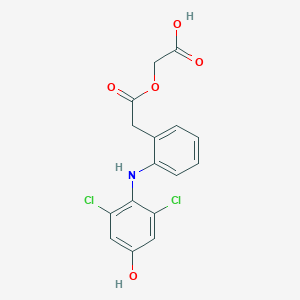

Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

This hydroxylation significantly alters the polarity and subsequent metabolic fate of the molecule compared to Aceclofenac.

Data Summary: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 229308-90-1 | [4][5][6][7] |

| IUPAC Name | 2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid | [7][] |

| Synonyms | 2-[(2,6-Dichloro-4-hydroxyphenyl)amino]benzeneacetic Acid Carboxymethyl Ester | [3][4][6] |

| Molecular Formula | C₁₆H₁₃Cl₂NO₅ | [4][5][7][9] |

| Molecular Weight | 370.18 g/mol | [4][5][9] |

Pharmacological Context: The Metabolic Pathway

In humans, Aceclofenac undergoes extensive metabolism, with hydroxylation being the principal route. The conversion to this compound is a critical step mediated almost exclusively by the cytochrome P450 isoenzyme CYP2C9 in the liver.[10][11][12][13] This biotransformation is significant because the resulting metabolite has its own pharmacological profile and is a key determinant of the drug's overall disposition and clearance.

The metabolic stability of the parent drug's ester bond varies between species. In humans, this bond is relatively stable, making 4'-hydroxylation the primary metabolic event.[2] In contrast, in species like rats, hydrolysis to Diclofenac is a more dominant pathway.[2] This species-dependent variation underscores the importance of using human-relevant metabolites like this compound in preclinical and toxicological assessments.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. scbt.com [scbt.com]

- 5. This compound - CAS - 229308-90-1 | Axios Research [axios-research.com]

- 6. 229308-90-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | C16H13Cl2NO5 | CID 9842299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. Modeling of aceclofenac metabolism to major metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. eugenomic.com [eugenomic.com]

Foreword: Beyond the Prodrug - Unveiling the Core Activity of 4'-Hydroxy Aceclofenac

An In-Depth Technical Guide to the In Vitro Activity of 4'-Hydroxy Aceclofenac

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), aceclofenac stands out for its potent anti-inflammatory and analgesic properties, coupled with favorable gastrointestinal tolerability.[1][2] However, the pharmacological narrative of aceclofenac is incomplete without a deep dive into its primary metabolite, this compound. Following oral administration, aceclofenac is rapidly metabolized by cytochrome P450 2C9 in the liver, yielding this compound as its major active form.[3][4][5] Understanding the intrinsic, direct activities of this metabolite is therefore paramount for researchers, scientists, and drug development professionals seeking to elucidate its full therapeutic potential.

This technical guide moves beyond a surface-level description of aceclofenac's effects. Instead, it provides a detailed exploration of the specific in vitro activities of this compound. We will dissect its molecular mechanisms, quantify its effects on key inflammatory and catabolic pathways, and provide robust, field-proven experimental protocols to empower researchers in their own investigations. The focus here is on causality and self-validating methodologies, reflecting a commitment to scientific integrity and reproducible outcomes.

Section 1: The Core Anti-Inflammatory Mechanism of Action

The hallmark of NSAID efficacy lies in the modulation of the arachidonic acid cascade, which is centrally governed by the cyclooxygenase (COX) enzymes.[2][6] this compound exerts its anti-inflammatory effects through a multi-pronged approach that extends beyond simple enzyme inhibition.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

The two primary COX isoforms, COX-1 and COX-2, serve distinct physiological roles. COX-1 is constitutively expressed and responsible for producing prostaglandins that protect the gastric mucosa and maintain platelet function.[6] In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation, that generates pro-inflammatory prostaglandins like Prostaglandin E2 (PGE2).[5][6] An ideal NSAID should selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.

In vitro studies demonstrate that this compound exhibits preferential inhibition of COX-2. A human whole blood assay, which provides a more physiologically relevant environment than cell-free enzyme systems, is the gold standard for assessing COX selectivity. In this system, this compound shows weak inhibition of COX-1 but significant activity against COX-2.[7][8]

Causality Insight: The discrepancy observed where this compound is inactive in cell-free purified enzyme assays but active in whole blood assays suggests that cellular factors are critical for its inhibitory activity.[7][9] This underscores the importance of selecting experimental systems that faithfully mimic the biological context.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of this compound and Related Compounds

| Compound | Assay System | Target | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| This compound | Human Whole Blood | COX-1 | > 100 | [7][8] |

| This compound | Human Whole Blood | COX-2 | 36 | [7][8] |

| Aceclofenac (Parent) | Human Whole Blood | COX-1 | > 100 | [7][8] |

| Aceclofenac (Parent) | Human Whole Blood | COX-2 | 0.77 | [7][8] |

| Diclofenac (Metabolite) | Human Whole Blood | COX-1 | 0.6 | [7][8] |

| Diclofenac (Metabolite) | Human Whole Blood | COX-2 | 0.04 |[7][8] |

Caption: Prostaglandin pathway showing preferential inhibition of COX-2 by this compound.

Suppression of Key Inflammatory Mediators

The anti-inflammatory action of this compound is further substantiated by its ability to inhibit the production of several key mediators in stimulated human articular chondrocytes, a highly relevant cell type for osteoarthritis research.

-

Prostaglandin E2 (PGE2): Consistent with its COX-2 inhibitory action, this compound completely blocks PGE2 synthesis in chondrocytes stimulated with inflammatory agents like Interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS).[7][9]

-

Pro-inflammatory Cytokines: The compound significantly reduces the production of IL-6, a major cytokine involved in chronic inflammation.[7][8] At higher concentrations (30 µM), it also demonstrates a slight reduction in IL-8 and can decrease the gene expression of IL-1β.[7][9]

-

Nitric Oxide (NO): In inflammatory conditions, excess NO produced by inducible nitric oxide synthase (iNOS) contributes to tissue damage. This compound, at a concentration of 30 µM, effectively inhibits NO production in stimulated chondrocytes.[7][8][9]

Table 2: Summary of In Vitro Effects on Inflammatory Mediators in Human Chondrocytes

| Mediator | Stimulus | Effect of this compound | Concentration Range | Reference |

|---|---|---|---|---|

| Prostaglandin E2 (PGE2) | IL-1β or LPS | Complete Blockade | 1 to 30 µM | [7][9] |

| Interleukin-6 (IL-6) | IL-1β or LPS | Significant Decrease | 1 to 30 µM | [7][9] |

| Interleukin-8 (IL-8) | IL-1β or LPS | Slight Decrease | 30 µM | [7][9] |

| Nitric Oxide (NO) | IL-1β or LPS | Inhibition | 30 µM | [7][9] |

| IL-1β mRNA | IL-1β or LPS | Significant Decrease | 30 µM |[7][9] |

Section 2: Novel Chondroprotective Activity

Perhaps the most compelling attribute of this compound is its demonstrated chondroprotective effects, suggesting a potential to not only manage symptoms but also to positively influence cartilage homeostasis.[2][10] This activity is primarily mediated by its ability to modulate the balance between cartilage matrix synthesis and degradation.

Down-regulation of Matrix Metalloproteinases (MMPs)

In arthritic conditions, pro-inflammatory cytokines trigger chondrocytes and synovial cells to produce MMPs, a family of enzymes that degrade extracellular matrix components like collagen and proteoglycans, leading to cartilage destruction.[11] In vitro studies have shown that this compound directly counteracts this process. It down-regulates the production of proMMP-1 (collagenase 1) and proMMP-3 (stromelysin 1) in both rabbit articular chondrocytes and human rheumatoid synovial cells.[11][12] This effect occurs at the transcriptional level, with a corresponding decrease in their respective mRNAs.[11]

Preservation of Cartilage Matrix

A critical indicator of cartilage health is the retention of sulfated-glycosaminoglycans (GAGs), the primary components of proteoglycans that give cartilage its compressive stiffness. Inflammatory stimuli promote the release and loss of GAGs from the cartilage matrix. This compound has been shown to interfere with and suppress this release from chondrocytes, indicating a direct cartilage-preserving effect.[11]

Causality Insight: By simultaneously inhibiting the production of degradative enzymes (MMPs) and preventing the loss of essential matrix components (GAGs), this compound demonstrates a dual-action mechanism that is highly desirable for a disease-modifying osteoarthritis drug.

Caption: Logical flow of the chondroprotective effects of this compound.

Section 3: Key Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols described below are designed as self-validating systems. They include necessary controls and are based on methodologies reported in peer-reviewed literature.[7][8][9][12]

Protocol: Human Whole Blood Assay for COX-1/COX-2 Inhibition

Rationale: This assay measures the ability of a compound to inhibit COX-1 (measured by thromboxane B2 production) and COX-2 (measured by PGE2 production) in a complex biological matrix, providing a more clinically relevant assessment of selectivity than purified enzyme assays.

Methodology:

-

Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing heparin.

-

Compound Incubation: Aliquot 1 mL of whole blood into tubes. Add this compound at final concentrations ranging from 0.1 µM to 200 µM. Use a vehicle control (e.g., DMSO). Pre-incubate for 15 minutes at 37°C.

-

COX-1 Activity (Thrombin-induced): To assess COX-1, add calcium ionophore A23187 or allow the blood to clot naturally at 37°C for 60 minutes to induce platelet aggregation and thromboxane B2 (TXB2) synthesis.

-

COX-2 Activity (LPS-induced): To assess COX-2, add Lipopolysaccharide (LPS) (10 µg/mL) to a separate set of blood aliquots and incubate for 24 hours at 37°C to induce COX-2 expression and PGE2 synthesis.

-

Sample Processing: After incubation, centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Quantification: Measure the concentration of TXB2 (for COX-1) and PGE2 (for COX-2) in the plasma using validated ELISA or radioimmunoassay kits.

-

Data Analysis: Calculate the percentage inhibition for each drug concentration relative to the vehicle control. Determine the IC50 value (the concentration causing 50% inhibition) using non-linear regression analysis.

Protocol: Quantification of Inflammatory Mediators in Cultured Chondrocytes

Rationale: This protocol uses primary human chondrocytes, the resident cells in cartilage, to evaluate the compound's effect on the production of key inflammatory and catabolic mediators involved in osteoarthritis. IL-1β is used as a potent physiological stimulus.

Methodology:

-

Cell Culture: Culture human articular chondrocytes (isolated from normal or osteoarthritic cartilage) in DMEM/F-12 medium supplemented with 10% FBS until confluent.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 24 hours to minimize baseline signaling activity.

-

Treatment: Replace the medium with fresh serum-free medium containing IL-1β (e.g., 10 ng/mL) with or without this compound at various concentrations (e.g., 1 µM to 30 µM). Include a vehicle control and an unstimulated control. Incubate for a defined period (e.g., 48 hours).

-

Supernatant Collection: Collect the cell culture supernatants and store them at -80°C.

-

Quantification of Mediators:

-

PGE2: Analyze PGE2 levels in the supernatant using a competitive ELISA kit.

-

Cytokines (IL-6, IL-8): Measure cytokine concentrations using specific sandwich ELISA kits.

-

Nitric Oxide (NO): Determine NO production by measuring the stable metabolite, nitrite, in the supernatant using the Griess Reagent System.

-

-

Cell Viability: Perform a cell viability assay (e.g., MTT or LDH) on the remaining cells to ensure the observed effects are not due to cytotoxicity.

-

Data Analysis: Normalize mediator concentrations to total cellular protein. Express results as a percentage of the IL-1β stimulated control and determine IC50 values where applicable.

Caption: A generalized workflow for assessing the in vitro activity of this compound.

Conclusion

The in vitro profile of this compound reveals it to be a pharmacologically sophisticated molecule. Its activity is not limited to the preferential inhibition of COX-2 and the subsequent reduction of prostaglandin E2. It also exerts a broader anti-inflammatory effect by suppressing key cytokines and nitric oxide. Critically, its novel chondroprotective actions—specifically the down-regulation of matrix-degrading enzymes and the preservation of glycosaminoglycans—position it as a compound of significant interest for the development of disease-modifying therapies for osteoarthritis and other rheumatic conditions. The experimental frameworks provided herein offer a robust starting point for further research into the nuanced and promising activities of this primary aceclofenac metabolite.

References

-

Henrotin, Y., de Leval, X., Mathy-Hartet, M., Mouithys-Mickalad, A., Deby-Dupont, G., Dogné, J. M., Delarge, J., & Reginster, J. Y. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 50(8), 391–399. [Link]

-

Yamazaki, R., Kawai, S., Mizushima, Y., & Hori, S. (1997). Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors. European journal of pharmacology, 329(2-3), 181–187. [Link]

-

Henrotin, Y., de Leval, X., Mathy-Hartet, M., et al. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. Scilit. [Link]

-

Henrotin, Y., de Leval, X., Mathy-Hartet, M., Mouithys-Mickalad, A., Deby-Dupont, G., Dogné, J. M., Delarge, J., & Reginster, J. Y. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Aceclofenac. Wikipedia. [Link]

-

Akahane, K., Akimoto, H., Ohba, H., & Shimada, J. (2000). This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes. European journal of pharmacology, 401(3), 429–436. [Link]

-

Patsnap. (2024). What is the mechanism of Aceclofenac? Patsnap Synapse. [Link]

-

Bort, R., Ponsoda, X., Jover, R., Gómez-Lechón, M. J., & Castell, J. V. (1999). Metabolism of aceclofenac in humans. Drug metabolism and disposition: the biological fate of chemicals, 27(7), 745–750. [Link]

-

Kim, E., & Kang, W. (2012). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Pharmacotherapy: The Journal Of Human Pharmacology & Drug Therapy, 32(10), e239-e240. [Link]

-

Patsnap. (2024). What is Aceclofenac used for? Patsnap Synapse. [Link]

-

Hinz, B., Rau, T., Auge, D., Werner, U., Ramer, R., Rietbrock, S., & Brune, K. (2003). Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac. Clinical pharmacology and therapeutics, 74(3), 222–235. [Link]

-

Akimov, V., Koltsova, A., & Likhovidov, V. (2020). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. International journal of molecular sciences, 21(23), 9036. [Link]

-

Unknown. (2025). Pharmacology of Aceclofenac ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

Henrotin, Y., de Leval, X., Mathy-Hartet, M., et al. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. Inflammation research. [Link]

-

Akkuş, G., Arslan, B. S., & Tırnaksız, F. (2012). A Nonsteroidal Antiinflammatory Drug: Aceclofenac. FABAD Journal of Pharmaceutical Sciences, 37(2), 103-112. [Link]

-

Unknown. (n.d.). Effect of aceclofenac on pharmacokinetic of phenytoin. ijcpsonline.com. [Link]

-

Brophy, R. H., Fillingham, Y. A., & Hannon, M. J. (2021). A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders. Pain and therapy, 10(2), 809–827. [Link]

-

Lopes, D., Martins, C., & Lúcio, M. (2013). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. Journal of pharmaceutical sciences, 102(11), 4067–4078. [Link]

-

Calpena, A. C., Obach, R., & Doménech, J. (2001). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. European Journal of Pharmaceutical Sciences, 14(4), 319-325. [Link]

-

Akimoto, H., Yamazaki, R., Akahane, K., & Shimada, J. (2000). A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 49(3), 133–138. [Link]

-

Temesvari, E., & Pónyai, G. (2017). In Vitro Diagnosis of Hypersensitivity to Nonsteroidal Anti-Inflammatory Drugs (NSAID) Comparison of Two Methods. World Allergy Organization Journal, 10(Suppl 1), 16. [Link]

-

Maneiro, E., López-Armada, M. J., Fernández-Sueiro, J. L., Lema, B., & Blanco, F. J. (2001). Aceclofenac increases the synthesis of interleukin 1 receptor antagonist and decreases the production of nitric oxide in human articular chondrocytes. The Journal of rheumatology, 28(12), 2692–2699. [Link]

-

Henrotin, Y., & Reginster, J. Y. (2004). [What is the role of aceclofenac in the therapeutic arsenal against chronic osteoarthritis pathologies?]. Revue medicale de Liege, 59 Suppl 1, 125–129. [Link]

-

Hinz, B., Rau, T., Auge, D., Werner, U., Ramer, R., Rietbrock, S., & Brune, K. (2003). Aceclofenac increases the synthesis of interleukin 1 receptor antagonist and decreases the production of nitric oxide in human articular chondrocytes. ResearchGate. [Link]

-

Mahajan, A., Sharma, S., & Singh, S. (2022). Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability. Journal of the Association of Physicians of India, 70(6), 11-12. [Link]

-

Mahajan, A., Sharma, S., & Singh, S. (2022). Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability. ResearchGate. [Link]

-

Rahman, M. M., et al. (2017). Formulation Development, in Vitro Evaluation and Stability Study of Aceclofenac Tablet. Semantic Scholar. [Link]

-

Unknown. (2021). Safer Targets for Development of Anti-inflammatory Drugs. Video abstract [ID 278514]. [Link]

-

Unknown. (n.d.). Comparative Anti-Inflammatory Effect of Aceclofenac-Saccharin in Mice Granuloma Model. pharmacognosy.in. [Link]

-

Shekh, M. I., Singh, R., & Singh, S. (2018). Aceclofenac nanocrystals with enhanced in vitro, in vivo performance: formulation optimization, characterization, analgesic and acute toxicity studies. Artificial cells, nanomedicine, and biotechnology, 46(sup3), S1206–S1216. [Link]

-

Unknown. (n.d.). development and in vitro evaluation of acelofenac mouth dissolving films for reduced analgesic. ijcrt.org. [Link]

Sources

- 1. Aceclofenac - Wikipedia [en.wikipedia.org]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Metabolism of aceclofenac in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Aceclofenac? [synapse.patsnap.com]

- 7. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. [What is the role of aceclofenac in the therapeutic arsenal against chronic osteoarthritis pathologies?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 4'-Hydroxy Aceclofenac in the Metabolic Cascade of Aceclofenac: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the metabolic fate of aceclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID). Central to its biotransformation is the formation of 4'-Hydroxy Aceclofenac, its major metabolite. This document will elucidate the enzymatic processes governing this transformation, the subsequent metabolic pathways involving this compound, and its own pharmacological contributions. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes current knowledge, presents detailed experimental protocols for studying aceclofenac metabolism, and offers insights into the clinical significance of its metabolic profile.

Introduction: The Clinical Pharmacology of Aceclofenac

Aceclofenac, a phenylacetic acid derivative, is a potent anti-inflammatory and analgesic agent used in the management of painful inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Its therapeutic efficacy is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are pivotal in the synthesis of prostaglandins that mediate pain and inflammation. Unlike some traditional NSAIDs, aceclofenac exhibits a degree of selectivity for COX-2 over COX-1, which may contribute to its comparatively favorable gastrointestinal tolerability. Upon oral administration, aceclofenac is rapidly and almost completely absorbed, reaching peak plasma concentrations within 1.25 to 3.0 hours. The disposition of aceclofenac in the body is heavily influenced by its extensive metabolism, a process in which this compound plays a critical and multifaceted role.

The Metabolic Pathway of Aceclofenac: A Multi-Step Biotransformation

The metabolism of aceclofenac is a complex process primarily occurring in the liver, leading to the formation of several metabolites. The principal metabolic pathways include hydroxylation and hydrolysis.

Formation of this compound: The Major Metabolic Route

The primary metabolic transformation of aceclofenac is its hydroxylation to form this compound. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform. The significance of CYP2C9 in this pathway has been demonstrated through several key observations:

-

Selective Inhibition: The formation of this compound is selectively inhibited by sulfaphenazole, a known inhibitor of CYP2C9.

-

Correlation with Tolbutamide Hydroxylase Activity: A direct correlation exists between the rate of this compound formation and the activity of tolbutamide hydroxylase, a marker for CYP2C9 activity.

-

Recombinant Enzyme Studies: In vitro studies using microsomes from cells expressing human cytochrome P450 isoforms have confirmed that CYP2C9 is the primary enzyme responsible for the 4'-hydroxylation of aceclofenac.

It is estimated that the CYP2C9 enzyme is responsible for metabolizing approximately 50% of the administered aceclofenac dose.

Further Metabolism of this compound

Following its formation, this compound undergoes further biotransformation. One of the key subsequent steps is its hydrolysis to 4'-hydroxydiclofenac. This hydrolysis can be mediated by plasma esterases.

The Aceclofenac-Diclofenac Connection

In addition to hydroxylation, aceclofenac can also be metabolized to diclofenac through hydrolysis of its ester linkage. This conversion is significant as diclofenac is itself a potent NSAID. Diclofenac is then further metabolized, primarily through hydroxylation by CYP2C9 to form 4'-hydroxydiclofenac. Thus, 4'-hydroxydiclofenac can be formed via two distinct pathways originating from aceclofenac.

The following diagram illustrates the central metabolic pathways of aceclofenac:

Caption: Workflow for in vitro metabolism study.

Step-by-Step Methodology

-

Preparation of Incubation Mixtures:

-

In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer (0.1 M, pH 7.4) and pooled HLMs (final protein concentration typically 0.2-0.5 mg/mL).

-

For the inhibition study, pre-incubate a set of tubes with sulfaphenazole (a selective CYP2C9 inhibitor) for 10-15 minutes at 37°C before adding aceclofenac. This step is crucial to ensure the inhibitor has bound to the enzyme.

-

Include control incubations: a negative control without the NADPH regenerating system to account for non-enzymatic degradation, and a control without aceclofenac to check for interfering peaks.

-

-

Initiation of the Metabolic Reaction:

-

Add aceclofenac (at various concentrations to determine enzyme kinetics, e.g., 1-100 µM) to the incubation mixtures.

-

Pre-incubate the mixtures for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

-

Incubation and Termination:

-

Incubate the reaction mixtures in a shaking water bath at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

-

-

Sample Processing and Analysis:

-

Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to HPLC vials for analysis.

-

Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of aceclofenac and its metabolites. A reverse-phase C18 column is commonly used with a mobile phase gradient of acetonitrile and water containing a small percentage of formic acid.

-

Data Analysis and Interpretation

-

Quantify the concentrations of aceclofenac, this compound, diclofenac, and 4'-hydroxydiclofenac by comparing their peak area ratios to the internal standard against a standard curve.

-

The formation of this compound in the presence of NADPH and its absence in the negative control will confirm its enzymatic formation.

-

A significant reduction in the formation of this compound in the presence of sulfaphenazole will validate the primary role of CYP2C9 in this metabolic step.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of aceclofenac and its metabolites after a single 100 mg oral dose in human volunteers.

| Compound | Cmax (µg/mL) | tmax (h) | Elimination Half-life (h) |

| Aceclofenac | 7.6 ± 1.3 | 2.6 ± 1.8 | ~4 |

| This compound | - | - | - |

| Diclofenac | - | - | - |

| 4'-Hydroxydiclofenac | - | - | - |

Data for metabolites are variable and depend on individual metabolic rates. Cmax and tmax for aceclofenac are from reference. The elimination half-life is from reference.

Conclusion

This compound is the cornerstone of aceclofenac metabolism. Its formation, primarily mediated by CYP2C9, represents the major metabolic clearance pathway for the parent drug. Furthermore, its intrinsic pharmacological activity contributes to the overall therapeutic profile of aceclofenac. A thorough understanding of this metabolic pathway is essential for drug development professionals in predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing the therapeutic use of aceclofenac. The provided in vitro experimental protocol offers a robust framework for further investigation into the intricate metabolism of this important NSAID.

References

-

Bort, R., Mace, K., Boobis, A., Gómez-Lechón, M. J., Fabra, R., & Castell, J. V. (1999). Metabolism of aceclofenac in humans. Drug Metabolism and Disposition, 27(9), 1109-1115. [Link]

-

Lee, J. H., Lee, H. S., Lee, J., & Kang, W. (2016). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Drug Metabolism and Pharmacokinetics, 31(6), 424-430. [Link]

-

How Aceclofenac Works: Mechanism, Duration, and Effectiveness Explained. (n.d.). Wellsprings Pharmacy. [Link]

-

Aceclofenac. (2017, September 6). Eugenomic. [Link]

-

Aceclofenac. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Brogden, R. N., & Wiseman, L. R. (2021). A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders. Pain and Therapy, 10(2), 1179-1196. [Link]

-

Lee, J. H., Lee, H. S., Lee, J., & Kang, W. (2012). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 32(10), e239-e240. [Link]

-

Simultaneous determination of aceclofenac and three of its metabolites in human plasma by high-performance liquid chromatography. (2025, August 10). ResearchGate. [Link]

-

Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. (2012). Pharmacotherapy: The Journal of Human Pharmacology & Drug Therapy, 32(10), e239-e240. [Link]

-

Synthesis, hydrolysis kinetics and pharmacological evaluation of aceclofenac prodrugs. (2011). European Journal of Medicinal Chemistry, 46(9), 4158-4165. [Link]

-

Metabolism of aceclofenac to diclofenac in the domestic water buffalo Bubalus bubalis confirms it as a threat to Critically Endangered Gyps vultures in South Asia. (2022). Environmental Toxicology and Pharmacology, 96, 103984. [Link]

-

Kim, E., Ahn, B., Noh, K., Kang, W., & Gwak, H. S. (2012). Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS. Journal of Separation Science, 35(17), 2219-2222. [Link]

-

Blot, L., Marcelis, A., Devogelaer, J. P., & Manicourt, D. H. (2000). Effects of diclofenac, aceclofenac and meloxicam on the metabolism of proteoglycans and hyaluronan in osteoarthritic human cartilage. British Journal of Pharmacology, 131(7), 1413-1421. [Link]

-

Efficacy and Safety of Aceclofenac Controlled Release in Patients with Knee Osteoarthritis: A 4-week, Multicenter, Randomized, Comparative Clinical Study. (2013). Knee Surgery & Related Research, 25(4), 188-194. [Link]

-

Henrotin, Y. E., Labasse, A. H., Simonis, P. E., Zheng, S. X., De Groote, D. D., & Reginster, J. Y. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. Inflammation Research, 50(8), 391-399. [Link]

- What is Aceclofenac used for? (2024, June 14

An In-Depth Technical Guide to the Biological Targets of 4'-Hydroxy Aceclofenac: Beyond Cyclooxygenase Inhibition